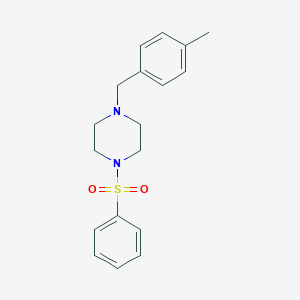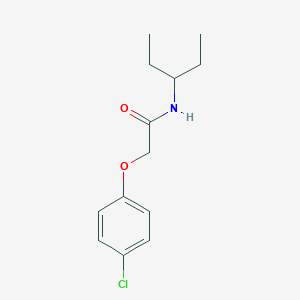
2-(4-chlorophenoxy)-N-(pentan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(pentan-3-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group attached to an acetamide moiety
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-(pentan-3-yl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 1-ethylpropylamine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route:
- 4-chlorophenol + chloroacetyl chloride → 2-(4-chlorophenoxy)acetyl chloride
- 2-(4-chlorophenoxy)acetyl chloride + 1-ethylpropylamine → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-(pentan-3-yl)acetamide can undergo various chemical reactions, including:
1. Substitution Reactions:
- The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
- Common reagents: Sodium hydroxide, potassium tert-butoxide.
2. Oxidation Reactions:
- The acetamide moiety can be oxidized to form corresponding carboxylic acids.
- Common reagents: Potassium permanganate, chromium trioxide.
3. Reduction Reactions:
- The compound can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
Major Products:
- Substitution reactions can yield various substituted phenoxyacetamides.
- Oxidation reactions can yield carboxylic acids.
- Reduction reactions can yield amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(pentan-3-yl)acetamide has several scientific research applications:
1. Chemistry:
- Used as an intermediate in the synthesis of other organic compounds.
- Studied for its reactivity and stability under different conditions.
2. Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
3. Medicine:
- Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
4. Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(pentan-3-yl)acetamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The acetamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-(pentan-3-yl)acetamide can be compared with other similar compounds such as:
1. 2-(4-chlorophenoxy)acetamide:
- Lacks the 1-ethylpropyl group, which may affect its reactivity and biological activity.
2. 2-(4-bromophenoxy)-N-(1-ethylpropyl)acetamide:
- Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
3. 2-(4-chlorophenoxy)-N-(1-methylpropyl)acetamide:
- Contains a methyl group instead of an ethyl group, which can affect its steric and electronic properties.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-pentan-3-ylacetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-11(4-2)15-13(16)9-17-12-7-5-10(14)6-8-12/h5-8,11H,3-4,9H2,1-2H3,(H,15,16) |
InChI Key |
FARLDGUYNJJNHN-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCC(CC)NC(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylphenyl [5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B248653.png)
![1-[3-(4-bromophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248662.png)

![1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248671.png)
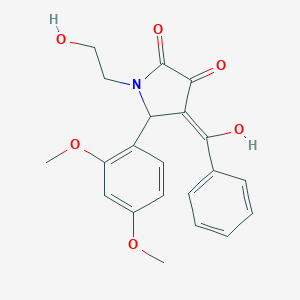
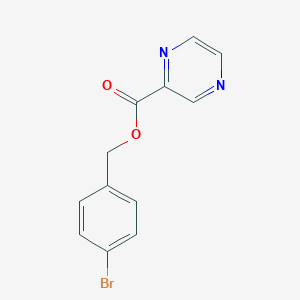
methanone](/img/structure/B248689.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)
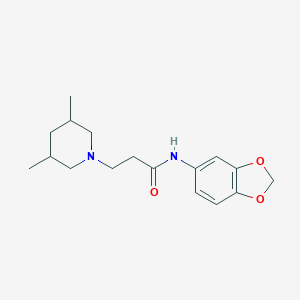
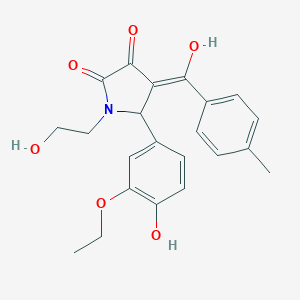
![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)
